![molecular formula C16H14N2OS B2532062 N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide CAS No. 941877-62-9](/img/structure/B2532062.png)
N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives was carried out by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Antioxidant and Anti-inflammatory Agents Development
Research has highlighted the potential of benzofused thiazole derivatives, including compounds structurally related to N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide, as promising candidates for the development of new antioxidant and anti-inflammatory agents. A study by Raut et al. (2020) synthesized benzofused thiazole derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities. Their findings revealed that certain derivatives exhibited significant anti-inflammatory activity, comparable to standard references, and demonstrated potential antioxidant activity against various reactive species. This suggests the benzofused thiazole scaffold, similar to N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide, could serve as a valuable template for designing new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Broad Biological Activities of Benzothiazole Derivatives
Benzothiazole and its derivatives have been recognized for their broad spectrum of biological activities, making them integral in the development of therapeutic agents for a variety of conditions. Sumit et al. (2020) and Pathak et al. (2019) have both contributed to the understanding that benzothiazole nuclei play a crucial role in the synthesis of compounds with antimicrobial, antiviral, antitubercular, and anticancer activities. This extensive range of pharmacological actions underscores the versatility and potential of benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide, in medicinal chemistry and drug development (Sumit et al., 2020); (Pathak et al., 2019).
Patent Trends in Benzothiazole Derivatives
Recent patent reviews by Law and Yeong (2022) emphasize the growing interest and ongoing research in benzothiazole-based drug development, showcasing the compound's significant pharmacological importance. These patents cover a wide range of therapeutic applications, notably in cancer research, indicating a robust framework for developing benzothiazole derivatives as therapeutic agents. This highlights the relevance of exploring compounds like N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide for their potential contributions to medicinal chemistry and therapy (Law & Yeong, 2022).
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-diabetic effects. These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
Benzothiazole derivatives are generally known to interact with their targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function.
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit key enzymes involved in cancer cell proliferation , suggesting that they may affect pathways related to cell cycle regulation and apoptosis.
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-5,7-8,10-11H,6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQFICXJBYWQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide |
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